![molecular formula C27H36ClIrN2O B13791950 carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane is a complex organometallic compound It features a chloroiridium(2+) center coordinated with a carbanide ligand and a substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane typically involves the following steps:
Formation of the Iridium Complex: The iridium complex is prepared by reacting iridium trichloride with a suitable ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Coordination with Carbanide Ligand: The carbanide ligand is introduced to the iridium complex through a ligand exchange reaction. This step often requires the use of a strong base to deprotonate the carbanide precursor.
Addition of Substituted Benzene Ring: The substituted benzene ring is attached to the complex via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane can undergo various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Coupling Reactions: Palladium catalysts, boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction may produce lower oxidation state complexes.
Applications De Recherche Scientifique
Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane has several scientific research applications:
Catalysis: The iridium center can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new drugs or therapeutic agents.
Mécanisme D'action
The mechanism by which carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane exerts its effects involves the interaction of the iridium center with various molecular targets. The iridium center can facilitate electron transfer reactions, which are crucial in catalytic processes. Additionally, the organic ligands can interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iridium Complexes: Other iridium complexes with different ligands, such as iridium trichloride or iridium acetylacetonate.
Organometallic Compounds: Compounds containing other transition metals, such as platinum or palladium, coordinated with similar organic ligands.
Uniqueness
Carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane is unique due to the specific combination of the iridium center and the organic ligands. This combination imparts distinct electronic and catalytic properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C27H36ClIrN2O |
|---|---|
Poids moléculaire |
632.3 g/mol |
Nom IUPAC |
carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C16H13N2O.C10H20.CH3.ClH.Ir/c1-12(14-5-3-13(11-17)4-6-14)18-15-7-9-16(19-2)10-8-15;1-6-7(2)9(4)10(5)8(6)3;;;/h3-5,7-10H,1-2H3;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1 |
Clé InChI |
UYSXKUVABZUARM-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].CC1C(C(C(C1C)C)C)C.CC(=NC1=CC=C(C=C1)OC)C2=[C-]C=C(C=C2)C#N.Cl[Ir+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
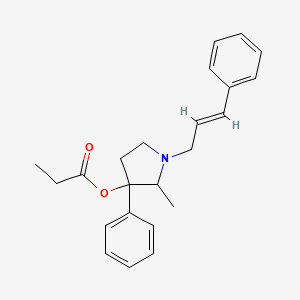
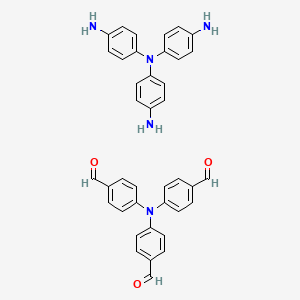
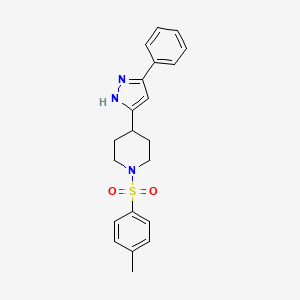
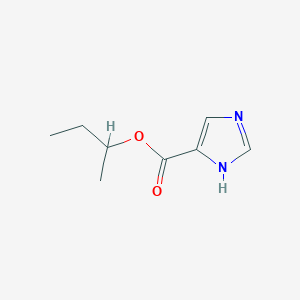
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
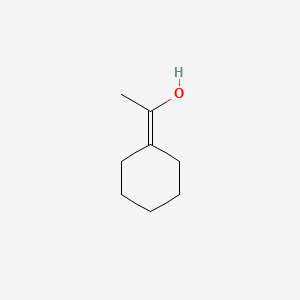
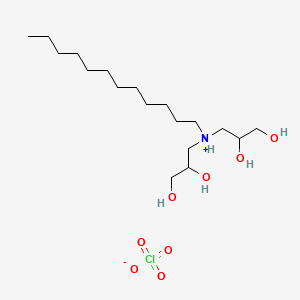
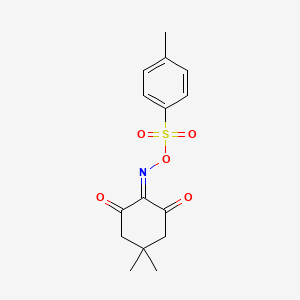
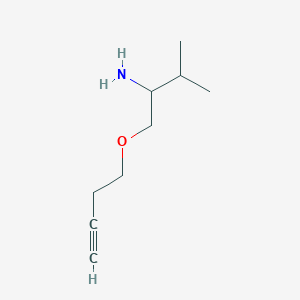
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
